molecular formula C8H14ClNO B2637368 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride CAS No. 90154-82-8

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride

Cat. No.: B2637368
CAS No.: 90154-82-8
M. Wt: 175.66
InChI Key: MEDZLNSAYPJQDY-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.

Safety and Hazards

The safety information for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride can be synthesized through various methods. One notable approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the δ-C-carbonylation of tertiary alkylamines, which can lead to the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds through a catalytic system involving (MeO bpy)Cu I (OTf) . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9(5-7)6-8;/h7H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDZLNSAYPJQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CN(C1)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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